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molecular formula C3H8O2<br>C3H8O2<br>CH3CHOHCH2OH B046046 Propylene glycol CAS No. 57-55-6

Propylene glycol

Cat. No. B046046
M. Wt: 76.09 g/mol
InChI Key: DNIAPMSPPWPWGF-UHFFFAOYSA-N
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Patent
US07563919B2

Procedure details

In a process as described in FIG. 1 7 t/h (tonnes per hour) propylene carbonate is fed into the upper part of a reactive distillation zone. Sodium methanolate in 0.5 t/h propylene glycol/methanol mixture as transesterification catalyst is also passed into the upper part of zone in an amount of 0.05 t/h. Twenty t/h methanol, fed into a lower part of the distillation zone, passes upward, and reacts with the propylene carbonate to form propylene glycol product and dimethyl carbonate. The propylene glycol is recovered in an amount of 5 t/h.
Name
Sodium methanolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
propylene glycol methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].[CH2:4]([OH:8])[CH:5]([OH:7])[CH3:6].[CH3:9][OH:10].CO>C1(=O)OC(C)CO1>[CH2:4]([OH:8])[CH:5]([OH:7])[CH3:6].[C:4](=[O:8])([O:10][CH3:9])[O:2][CH3:1] |f:0.1,2.3|

Inputs

Step One
Name
Sodium methanolate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
propylene glycol methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)O)O.CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(OCC(C)O1)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(OCC(C)O1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(C)O)O
Name
Type
product
Smiles
C(OC)(OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07563919B2

Procedure details

In a process as described in FIG. 1 7 t/h (tonnes per hour) propylene carbonate is fed into the upper part of a reactive distillation zone. Sodium methanolate in 0.5 t/h propylene glycol/methanol mixture as transesterification catalyst is also passed into the upper part of zone in an amount of 0.05 t/h. Twenty t/h methanol, fed into a lower part of the distillation zone, passes upward, and reacts with the propylene carbonate to form propylene glycol product and dimethyl carbonate. The propylene glycol is recovered in an amount of 5 t/h.
Name
Sodium methanolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
propylene glycol methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].[CH2:4]([OH:8])[CH:5]([OH:7])[CH3:6].[CH3:9][OH:10].CO>C1(=O)OC(C)CO1>[CH2:4]([OH:8])[CH:5]([OH:7])[CH3:6].[C:4](=[O:8])([O:10][CH3:9])[O:2][CH3:1] |f:0.1,2.3|

Inputs

Step One
Name
Sodium methanolate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
propylene glycol methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)O)O.CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(OCC(C)O1)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(OCC(C)O1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(C)O)O
Name
Type
product
Smiles
C(OC)(OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07563919B2

Procedure details

In a process as described in FIG. 1 7 t/h (tonnes per hour) propylene carbonate is fed into the upper part of a reactive distillation zone. Sodium methanolate in 0.5 t/h propylene glycol/methanol mixture as transesterification catalyst is also passed into the upper part of zone in an amount of 0.05 t/h. Twenty t/h methanol, fed into a lower part of the distillation zone, passes upward, and reacts with the propylene carbonate to form propylene glycol product and dimethyl carbonate. The propylene glycol is recovered in an amount of 5 t/h.
Name
Sodium methanolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
propylene glycol methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].[CH2:4]([OH:8])[CH:5]([OH:7])[CH3:6].[CH3:9][OH:10].CO>C1(=O)OC(C)CO1>[CH2:4]([OH:8])[CH:5]([OH:7])[CH3:6].[C:4](=[O:8])([O:10][CH3:9])[O:2][CH3:1] |f:0.1,2.3|

Inputs

Step One
Name
Sodium methanolate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
propylene glycol methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)O)O.CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(OCC(C)O1)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(OCC(C)O1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(C)O)O
Name
Type
product
Smiles
C(OC)(OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07563919B2

Procedure details

In a process as described in FIG. 1 7 t/h (tonnes per hour) propylene carbonate is fed into the upper part of a reactive distillation zone. Sodium methanolate in 0.5 t/h propylene glycol/methanol mixture as transesterification catalyst is also passed into the upper part of zone in an amount of 0.05 t/h. Twenty t/h methanol, fed into a lower part of the distillation zone, passes upward, and reacts with the propylene carbonate to form propylene glycol product and dimethyl carbonate. The propylene glycol is recovered in an amount of 5 t/h.
Name
Sodium methanolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
propylene glycol methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].[CH2:4]([OH:8])[CH:5]([OH:7])[CH3:6].[CH3:9][OH:10].CO>C1(=O)OC(C)CO1>[CH2:4]([OH:8])[CH:5]([OH:7])[CH3:6].[C:4](=[O:8])([O:10][CH3:9])[O:2][CH3:1] |f:0.1,2.3|

Inputs

Step One
Name
Sodium methanolate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
propylene glycol methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)O)O.CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(OCC(C)O1)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(OCC(C)O1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(C)O)O
Name
Type
product
Smiles
C(OC)(OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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